3,4-Diaminobenzoic acid

Catalog No.
S585404
CAS No.
619-05-6
M.F
C7H8N2O2
M. Wt
152.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Diaminobenzoic acid

CAS Number

619-05-6

Product Name

3,4-Diaminobenzoic acid

IUPAC Name

3,4-diaminobenzoic acid

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H,10,11)

InChI Key

HEMGYNNCNNODNX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)N)N

Synonyms

3,4-diaminobenzoic acid, 3,4-diaminobenzoic acid dihydrochloride

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)N

Synthesis of Functional Molecules

  • Schiff Base Derivatives: 3,4-DAB can react with substituted aldehydes and their corresponding metal complexes to form Schiff base derivatives [1]. These derivatives are important intermediates in the synthesis of various organic compounds with diverse applications in catalysis, medicinal chemistry, and material science [1].
  • Poly(2,5-benzimidazole) (ABPBI) Polymers: 3,4-DAB can be used as a building block in the synthesis of ABPBI polymers. The reaction involves treatment with methanesulfonic acid and P2O5 [1]. ABPBI polymers possess interesting properties like high thermal stability and flame retardancy, making them valuable for applications in electronics and aerospace engineering [2].
  • Quinoxalines and Benzimidazoles: 3,4-DAB undergoes cyclocondensation reactions to form heterocyclic compounds like quinoxalines and benzimidazoles [3]. These heterocycles have a wide range of biological activities and are explored in the development of new drugs [3].

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Other Research Applications

  • Electrochemical Detection: 3,4-DAB can be employed as a redox label for the electrochemical detection of single base mismatches in DNA. This application utilizes its ability to undergo electron transfer reactions, making it a valuable tool in genetic research [4].
  • Proton Scavenger: Studies suggest that 3,4-DAB can act as an effective proton scavenger, potentially useful in various chemical and biological processes where controlling proton concentration is crucial [5].

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XLogP3

0.2

LogP

0.13 (LogP)

UNII

2H2G880K12

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2039 of 2085 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

619-05-6

Wikipedia

3,4-diaminobenzoic acid

Use Classification

Cosmetics -> Hair dyeing

General Manufacturing Information

Benzoic acid, 3,4-diamino-, homopolymer: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15
Kim et al. The rational design of nitric oxide selectivity in single-walled carbon nanotube near infrared fluorescence sensors for biological detection. Nature Chemistry, doi: 10.1038/nchem.332, published online 24 August 2009. http://www.nature.com/naturechemistry

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